molecular formula C8H19NS B166743 2-(Diisopropylamino)ethanethiol CAS No. 5842-07-9

2-(Diisopropylamino)ethanethiol

Cat. No. B166743
CAS RN: 5842-07-9
M. Wt: 161.31 g/mol
InChI Key: IFZVKYXDCOHPOT-UHFFFAOYSA-N
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Description

2-(Diisopropylamino)ethanethiol is a chemical compound with the molecular formula C8H19NS . It is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol .


Molecular Structure Analysis

The molecular weight of 2-(Diisopropylamino)ethanethiol is 161.308 . The IUPAC Standard InChI is InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Diisopropylamino)ethanethiol are as follows :

Scientific Research Applications

Radiation Protection and Cell Cycle Effects

One significant application of a derivative of 2-(Diisopropylamino)ethanethiol, specifically 2-[(aminopropyl)amino]ethanethiol (WR-1065), is its role in radiation protection. It has been shown to protect cells from radiation-induced damage, particularly by inhibiting topoisomerase IIα activity in CHO K1 cells. This inhibition leads to an accumulation of cells in the G2 phase of the cell cycle, indicating a potential mechanism for radiation protection (Grdina et al., 1994). Similarly, another study noted the anti-mutagenic and anti-neoplastic effects of WR1065 when administered during gamma-ray irradiation (Hill et al., 1986).

Chemical Synthesis and Reaction Intermediates

The reaction of derivatives of 2-(Diisopropylamino)ethanethiol with S2Cl2 has been studied for the preparation of various chemical compounds. For instance, the reaction of N-(2-chloroethyl)diisopropylamine with S2Cl2 enables the preparation of tricyclic bisdithiolothiazines, demonstrating the versatility of these compounds in chemical synthesis (Marcos et al., 1998).

Conformational Studies and Bonding

Research into the molecular structure of 2-(N,N-Dimethylamino)ethanethiol, a related compound, has revealed important insights into its conformational changes and bonding characteristics. This compound exhibits different conformations depending on the pH, highlighting the significance of intramolecular hydrogen bonding (Ohno et al., 2003).

Development of Chemical Detection Methods

The development of colorimetric detectors for 2-(dialkylamino)ethanethiols, which are precursors of nerve agents, is another application. These detectors are based on the reaction with chromogenic reagents, facilitating the identification of these compounds in various environments (Pitschmann et al., 2014).

Template for Nanoparticle Preparation

2-(Diisopropylamino)ethanethiol has been used in the preparation of silica-coated nanoparticles. This process involves using shell cross-linked micelles as templates, demonstrating the compound’s utility in nanotechnology and material science (Li et al., 2009).

Safety And Hazards

It is recommended to avoid contact with skin and eyes when handling 2-(Diisopropylamino)ethanethiol. Also, formation of dust and aerosols should be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZVKYXDCOHPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCS)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NS
Record name 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41480-75-5 (hydrochloride)
Record name 2-(N,N-Diisopropylamino)ethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7074797
Record name N,N-(2-diisopropylamino)ethanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information.
Record name 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

2-(Diisopropylamino)ethanethiol

CAS RN

5842-07-9
Record name 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diisopropylaminoethanethiol
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Record name 2-(N,N-Diisopropylamino)ethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-(2-diisopropylamino)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
BR Williams, MS Hulet, AC Samuels, RW Miles Jr… - 2009 - apps.dtic.mil
We measured the vapor-phase absorptivity coefficient of 2-diisopropylaminoethanethiol, 2-diethylamino-ethanethiol, and 2-dimethylaminoethanethiol in the mid-infrared 4000-550 cm-1 …
Number of citations: 3 apps.dtic.mil
CF Marcos, T Torroba, OA Rakitin… - Chemical …, 1998 - pubs.rsc.org
The reaction of N-(2-chloroethyl)diisopropylamine 1a with S2Cl2 allows the selective one-pot preparation of the tricyclic 4-(2-chloroethyl)bisdithiolothiazines 8 and 9 or, by addition of …
Number of citations: 21 pubs.rsc.org
S Farquharson, A Gift, P Maksymiuk… - Applied spectroscopy, 2005 - opg.optica.org
Detection of chemical agents as poisons in water supplies not only requires μg/L sensitivity, but also requires the ability to distinguish their hydrolysis products. We have been …
Number of citations: 64 opg.optica.org
DK Rohrbaugh - Journal of Chromatography A, 2000 - Elsevier
Mass spectrometric analysis of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) degradation products by electron ionization produces extensive fragmentation with …
Number of citations: 22 www.sciencedirect.com
CW Rees, AJP White, DJ Williams… - The Journal of …, 1999 - ACS Publications
The reaction of N-(2-chloroethyl)diisopropylamine 1a with S 2 Cl 2 allows the selective one-pot preparation of the tricyclic 4-(2-chloroethyl) bisdithiolothiazines 2−4 or, by addition of …
Number of citations: 36 pubs.acs.org
T Nakagawa, AT Tu - Forensic Toxicology, 2018 - Springer
VX is one of the most toxic nerve gases and is stockpiled as a chemical weapon by many countries [1, 2]. VX was first discovered in Porton Down, UK’s Biological and Chemical …
Number of citations: 60 link.springer.com
F Takahashi, Y Kazui, H Miyaguchi, T Ohmori… - Sensors and Actuators B …, 2021 - Elsevier
A screening method for the highly toxic nerve agent VX is required for forensic and clinical analysis. In this study, a simple colorimetric method using gold nanoparticles (AuNPs) was …
Number of citations: 15 www.sciencedirect.com
DK Rohrbaugh - Journal of Chromatography A, 1998 - Elsevier
One method proposed for the destruction of the chemical warfare nerve agent VX, O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothiolate, is hydrolysis by the addition of an …
Number of citations: 46 www.sciencedirect.com
A Kranawetvogl, J Küppers, M Siegert… - Analytical and …, 2018 - Springer
Nerve agents still represent a serious threat to civilian and military personnel as demonstrated by the violent conflict in the Middle East. For verification of poisoning, covalent adducts …
Number of citations: 27 link.springer.com
A Kranawetvogl, J Küppers, M Gütschow… - Drug Testing and …, 2017 - Wiley Online Library
Chemical warfare agents represent a continuous and considerable threat to military personnel and the civilian population. Such compounds are prohibited by the Chemical Weapons …

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